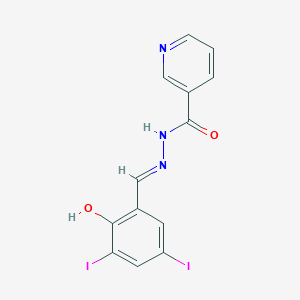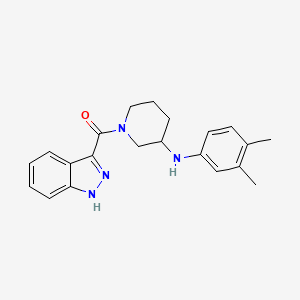![molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma.
Mecanismo De Acción
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone works by inhibiting the activity of multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, survival, and angiogenesis. By blocking these pathways, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit tumor growth and induce tumor cell death.
Biochemical and physiological effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been widely used in preclinical studies as a tool compound to investigate the role of tyrosine kinases in cancer biology. Its broad specificity and potency make it a useful tool for studying various cellular processes, including angiogenesis, proliferation, and survival. However, its clinical efficacy is limited by the development of drug resistance and toxicity, which can also be observed in preclinical studies.
Direcciones Futuras
Future research directions for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone include the development of combination therapies to overcome drug resistance, the identification of biomarkers to predict patient response, and the investigation of its potential use in other disease indications. Additionally, there is a need for further understanding of its mechanism of action and the development of more selective and potent tyrosine kinase inhibitors.
Métodos De Síntesis
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methyl-2-amino-5-nitroso-6-methylpyrimidine, followed by the introduction of a thiol group and subsequent oxidation to form the final product. The synthesis involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including VEGFR, PDGFR, and KIT, which are involved in tumor angiogenesis and growth.
Propiedades
IUPAC Name |
4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFJMMMGOHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B5967790.png)

![N-{2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B5967799.png)
![6-(2,5-dimethylphenyl)-3-{[(2S)-2-isopropyl-4-methyl-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5967815.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5967825.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)
![3-ethyl-4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperazinone](/img/structure/B5967857.png)

![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)